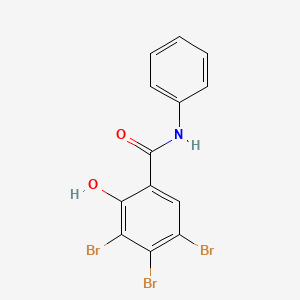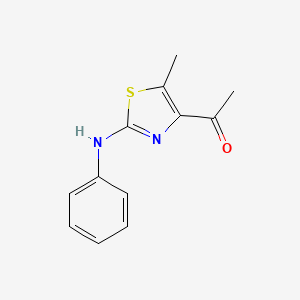![molecular formula C29H46Cl2O2 B11995276 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate CAS No. 78406-12-9](/img/structure/B11995276.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of steroids and is a derivative of cyclopenta[a]phenanthrene .
- Its systematic name is (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane] 2,2-dichloroacetate .
- The compound’s molecular formula is C29H48O2 , and its molecular weight is 428.705 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the of the corresponding alcohol with .
Reaction Conditions: The reaction typically occurs under , using a suitable acid catalyst.
Industrial Production Methods: While industrial-scale production details may not be widely available, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including , , and reactions.
Common Reagents and Conditions:
Major Products: The primary product is the of the cyclopenta[a]phenanthrene derivative.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology: Investigating its effects on cellular processes, such as gene expression or signaling pathways.
Industry: May serve as a precursor for other compounds or as a reference standard.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors , enzymes , or cellular pathways .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its unique structure, combining a spirocyclic system with dichloroacetate functionality, sets it apart.
Similar Compounds: While I don’t have specific names for similar compounds, related steroids and esters exist in the literature.
Remember that this compound’s detailed properties and applications may vary based on ongoing research.
Properties
CAS No. |
78406-12-9 |
|---|---|
Molecular Formula |
C29H46Cl2O2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate |
InChI |
InChI=1S/C29H46Cl2O2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(33-27(32)26(30)31)13-15-28(20,4)25(22)14-16-29(23,24)5/h9,18-19,21-26H,6-8,10-17H2,1-5H3 |
InChI Key |
IAZKUQHFBGEWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)




![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
